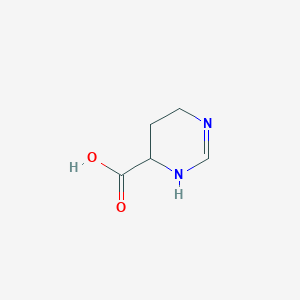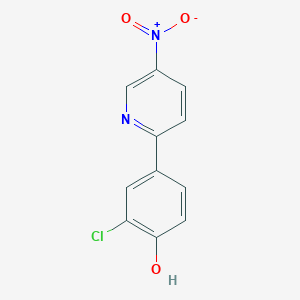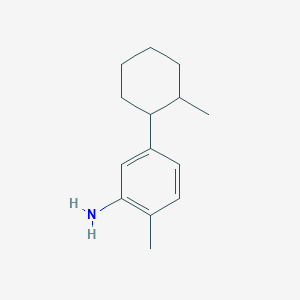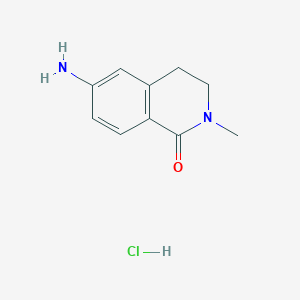
1,4,5,6-Tetrahydropyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is widely produced by various bacteria as a protective extremolyte against environmental stress, such as extreme temperature, high osmolarity, and dryness . This compound is known for its ability to stabilize biomacromolecules like DNA and proteins, protecting them from denaturation caused by heat, dehydration, and UV radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydropyrimidine-4-carboxylic acid can be achieved through several methods:
Condensation Reactions: Diamines can be condensed with various counterparts such as carbonyl compounds, imino ethers, amidines, or nitriles.
Selective Reduction: Pyrimidines can be selectively reduced to form the desired compound.
Ring Expansion Chemistry: Cyclopropanes, aziridines, and azetidines can undergo ring expansion to form this compound.
Industrial Production Methods
Industrial production of ectoine is primarily achieved through biotechnological methods. Engineered strains of bacteria, such as Escherichia coli, are used for high-level production. The ectABC genes from Halomonas elongata are introduced into E. coli to produce ectoine without high osmolarity . The fermentation process involves optimizing conditions to increase the yield, such as deleting the lysA gene to weaken the competitive l-lysine biosynthesis pathway .
Chemical Reactions Analysis
1,4,5,6-Tetrahydropyrimidine-4-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Selective reduction of pyrimidines can yield this compound.
Substitution: The compound can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include copper (II)-ion complexation for regioselective monoacetylation . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4,5,6-Tetrahydropyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydropyrimidine-4-carboxylic acid involves its role as an osmoprotectant. It helps maintain the osmotic balance within cells, stabilizes proteins and nucleic acids, and enhances the hydration of lipid membranes . This compound also increases the fluidity of lipid membranes, allowing cells to withstand extreme environmental conditions .
Comparison with Similar Compounds
1,4,5,6-Tetrahydropyrimidine-4-carboxylic acid is unique due to its high stability and protective properties. Similar compounds include:
Properties
Molecular Formula |
C5H8N2O2 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
1,4,5,6-tetrahydropyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H8N2O2/c8-5(9)4-1-2-6-3-7-4/h3-4H,1-2H2,(H,6,7)(H,8,9) |
InChI Key |
BLCZASRHXNXCGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CNC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-{[(benzyloxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B15261883.png)



![N-Propyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15261903.png)



![1-(2-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15261923.png)
